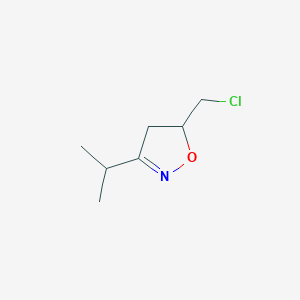
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name follows a set of rules set by the International Union of Pure and Applied Chemistry. The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes the reaction conditions, the reagents and catalysts used, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information on the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents. These properties can be measured experimentally or predicted using computational chemistry methods.Aplicaciones Científicas De Investigación
Mechanistic Investigations in Organic Synthesis
Transition Metal-Catalyzed Asymmetric Synthesis : The coordination chemistry of 4,5-dihydro-1,3-oxazole ligands (oxazolines) with transition metals is a widely explored area for asymmetric synthesis. These ligands, derived from oxazoles such as 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole, offer versatility in ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers near donor atoms. Their applications extend to various asymmetric organic syntheses catalyzed by transition metals (Gómez, Muller, & Rocamora, 1999).
Synthesis of Extended Oxazoles : The chloromethyl and bromomethyl derivatives of oxazoles serve as reactive scaffolds for synthetic elaboration. These derivatives are pivotal in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl)oxazoles, demonstrating the compound's utility in creating complex chemical structures. One such example includes the synthesis of Oxaprozin, illustrating the compound's role in synthesizing pharmaceutically relevant molecules (Patil & Luzzio, 2016).
Synthetic Transformations and New Compound Development
Development of Anticancer and Antimicrobial Agents : Research on oxazole derivatives has led to the synthesis of compounds with significant biological activities. For instance, 1,3-oxazole clubbed pyridyl-pyrazolines exhibit notable anticancer and antimicrobial properties, emphasizing the potential of oxazole derivatives in developing new therapeutic agents. These studies showcase the compound's contribution to creating biologically active heterocyclic compounds with potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Novel Heterocyclic Compound Synthesis : The compound also plays a role in the synthesis of novel heterocycles, such as 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene. This demonstrates the compound's utility in generating new chemical entities with potential applications in material science and pharmaceutical research. The ability to form unique structures from 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole derivatives underlines their importance in exploratory chemistry and drug development (Dutta et al., 2012).
Safety And Hazards
The safety and hazards of a compound are determined by its physical and chemical properties, such as flammability, toxicity, and environmental impact. This information is typically provided in a material safety data sheet (MSDS).
Direcciones Futuras
The future directions for the study of a compound can include potential applications, such as its use in the synthesis of other compounds, its potential as a drug, or its impact on the environment.
Please note that the above is a general guide and the specific details can vary depending on the compound. For a comprehensive analysis of a specific compound, it would be necessary to consult the scientific literature or conduct experimental studies.
Propiedades
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEOUVWZYGDSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




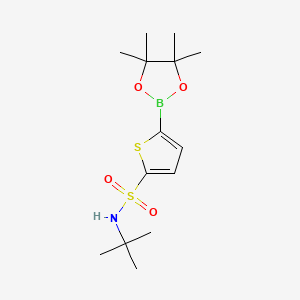
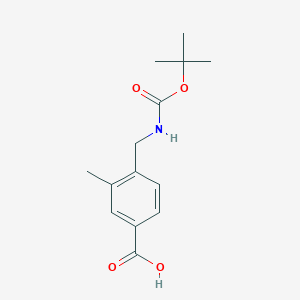
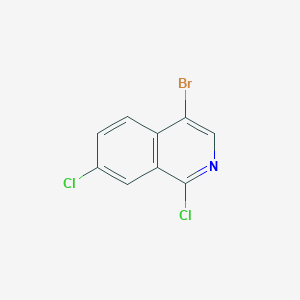
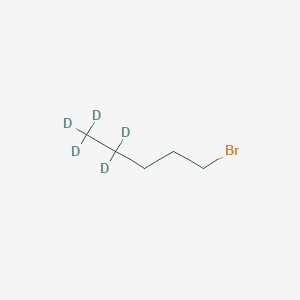
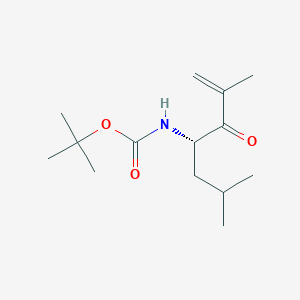

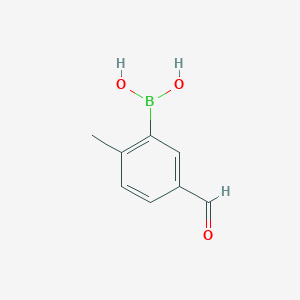

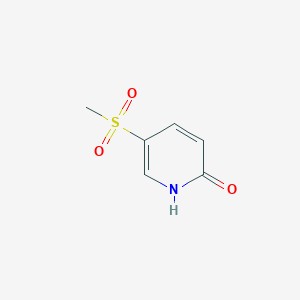
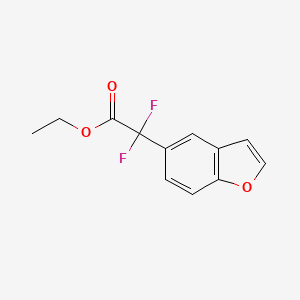
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)